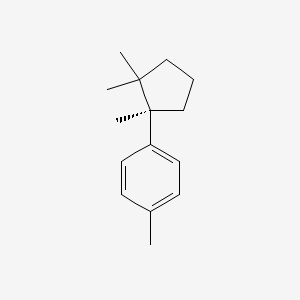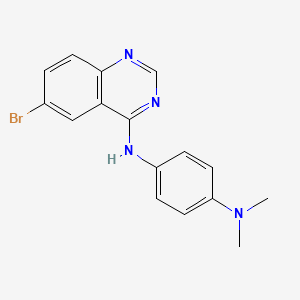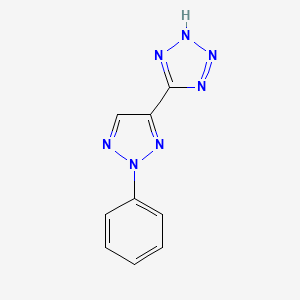
2-氯-6-甲基苯酚
描述
2-Chloro-6-methylphenol (also known as 6-Chloro-o-cresol) is a compound with the molecular formula C7H7ClO . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Molecular Structure Analysis
The molecular weight of 2-Chloro-6-methylphenol is 142.58 g/mol . The IUPAC name for this compound is 2-chloro-6-methylphenol . The InChIKey, a unique identifier for the compound, is YPNZJHFXFVLXSE-UHFFFAOYSA-N . The compound’s structure can be represented by the Canonical SMILES string: CC1=C(C(=CC=C1)Cl)O .
Physical And Chemical Properties Analysis
2-Chloro-6-methylphenol is a clear colorless to pale yellow liquid . It is soluble in water (24 mg/ml at 25°C) . The compound has a computed XLogP3 value of 2.8, indicating its relative lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .
科学研究应用
Organic Synthesis
2-Chloro-6-methylphenol is often used as a starting material or intermediate in the synthesis of other organic compounds . Its unique structure, which includes a phenol group and a chlorine atom, makes it a versatile compound in organic chemistry.
Pharmaceuticals
In the pharmaceutical industry, 2-Chloro-6-methylphenol can be used in the synthesis of drugs . The phenol group in the compound can react with various pharmaceutical intermediates, leading to a wide range of potential medicinal applications.
Agrochemicals
2-Chloro-6-methylphenol is also used in the production of agrochemicals . It can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals.
Dyestuffs
In the dye industry, 2-Chloro-6-methylphenol can be used as a precursor or intermediate in the production of various dyes . The presence of the phenol group allows it to bind to textile fibers, making it useful in dye production.
安全和危害
When handling 2-Chloro-6-methylphenol, it is advised to avoid breathing its mist, gas, or vapours. Direct contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored at a temperature between 2 - 4°C. It is incompatible with strong oxidizing agents, strong acids, and bases .
未来方向
Specific future directions for the study or use of 2-Chloro-6-methylphenol are not available from the search results. Given its use in various fields like Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs , ongoing research and development in these areas could potentially involve this compound.
作用机制
Target of Action
It’s known that chlorophenols and their derivatives, which include 2-chloro-6-methylphenol, are often used in the manufacture of dyes, drugs, pesticides, and other industrial products . They have certain antibacterial and antifungal activities , suggesting they may interact with biological targets such as enzymes or receptors in microorganisms.
Mode of Action
Given its antibacterial and antifungal properties , it may interfere with essential biological processes in microorganisms, such as cell wall synthesis, protein production, or DNA replication
Biochemical Pathways
Bacteria have been shown to degrade chlorophenols and their derivatives, suggesting that these compounds can be incorporated into microbial metabolic pathways . The specific enzymes and metabolites involved in these pathways are subjects of ongoing research.
Pharmacokinetics
Given its solubility in water , it may be absorbed and distributed in the body through the circulatory system. Its metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively.
Result of Action
Due to its antibacterial and antifungal activities , it may lead to the death of microorganisms by disrupting their essential biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methylphenol. For instance, its solubility in water suggests that it can be distributed in aqueous environments. Moreover, its stability and activity may be affected by factors such as pH, temperature, and the presence of other chemicals.
属性
IUPAC Name |
2-chloro-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNZJHFXFVLXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075362 | |
| Record name | 6-Chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87-64-9 | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-6-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQL8JA6BSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-chloro-6-methylphenol and why is it relevant to wine production?
A1: 2-chloro-6-methylphenol, also known as 6-chloro-ortho-cresol, is a chlorophenol compound that can cause undesirable taints and off-flavors in wine. It has been identified as the cause of musty or medicinal aromas in some commercial wines. [] The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC/MS), has made it possible to detect and quantify this compound at very low concentrations. []
Q2: How does the structure of 2-chloro-6-methylphenol relate to its observed properties?
A2: The structure of 2-chloro-6-methylphenol significantly influences its properties. For instance, the presence of the hydroxyl (-OH) and methyl (-CH3) groups on the aromatic ring allows for a specific type of interaction called spin-spin coupling. This interaction can be observed and measured using nuclear magnetic resonance (NMR) spectroscopy, providing valuable information about the molecule's conformation. Research has shown that the strength of the spin-spin coupling between the hydroxyl and methyl protons in 2-chloro-6-methylphenol varies depending on their relative positions (cis or trans). [] This information can be used to understand the compound's behavior in different environments.
Q3: Beyond wine taint, are there other applications for 2-chloro-6-methylphenol?
A3: Yes, 2-chloro-6-methylphenol is a versatile compound with potential applications beyond its association with wine taint. Research suggests it can be used as a building block for synthesizing more complex molecules. One example is the synthesis of 4-benzyl-2-chloro-6-methylphenol, a potential antiseptic agent. [] This highlights the potential of 2-chloro-6-methylphenol as a starting material for developing new compounds with valuable properties.
Q4: Are there other compounds similar to 2-chloro-6-methylphenol that can impact wine quality?
A4: Yes, 2-chloro-6-methylphenol is not the only compound that can negatively impact wine quality. Research has identified other related compounds, including 2,6-dichlorophenol and indole, as contributors to off-flavors in wine. [] 2,6-Dichlorophenol can impart a medicinal or phenolic taint, while indole is associated with fecal or mothball-like aromas. The identification and quantification of these compounds are crucial for ensuring wine quality and preventing undesirable sensory experiences for consumers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)
![4-[2-[[4-(Dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyl-4-oxanol](/img/structure/B1203850.png)
![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)
![3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)


![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)
![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)
![2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol](/img/structure/B1203862.png)

